3'-Bromo-2-(4-fluorophenyl)acetophenone

Catalog No.
S744297
CAS No.
898784-71-9
M.F
C14H10BrFO
M. Wt
293.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Bromo-2-(4-fluorophenyl)acetophenone

CAS Number

898784-71-9

Product Name

3'-Bromo-2-(4-fluorophenyl)acetophenone

IUPAC Name

1-(3-bromophenyl)-2-(4-fluorophenyl)ethanone

Molecular Formula

C14H10BrFO

Molecular Weight

293.13 g/mol

InChI

InChI=1S/C14H10BrFO/c15-12-3-1-2-11(9-12)14(17)8-10-4-6-13(16)7-5-10/h1-7,9H,8H2

InChI Key

ZQYHTVCWCDTCFZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C(=O)CC2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CC2=CC=C(C=C2)F

Application in Experimental Teaching

Catalyst-Free α-Bromination

Analysis of Organic Acids

Inhibition of Protein Tyrosine Phosphatases

Synthesis of Biologically Active Substances

Two-Phase Electrolysis

3'-Bromo-2-(4-fluorophenyl)acetophenone is an organic compound with the molecular formula C14H10BrF O and a molecular weight of 293.14 g/mol. This compound features a bromo group and a fluorophenyl moiety, making it a significant member of the haloaryl ketone class. The presence of both bromine and fluorine atoms in its structure can enhance its chemical reactivity and biological activity, making it a valuable compound in various research fields.

As 3'-bromo-2-(4-fluorophenyl)acetophenone is likely a synthetic intermediate, a specific mechanism of action in biological systems is not applicable.

Due to the absence of specific data, it's crucial to handle this compound with care, assuming similar properties to related haloaryl ketones. Potential hazards include:

  • Skin and eye irritation: The bromo and carbonyl groups can cause irritation upon contact.
  • Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract.
  • Environmental hazard: The compound may be harmful to aquatic organisms.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium hydride and potassium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: The compound can be oxidized to yield carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

These reactions highlight the compound's versatility as an intermediate in organic synthesis.

The biological activity of 3'-Bromo-2-(4-fluorophenyl)acetophenone is primarily linked to its potential as an enzyme inhibitor and its interactions with protein-ligand systems. The unique substitution pattern of bromine and fluorine allows for strong interactions with specific amino acid residues in proteins, potentially modulating their activity. This makes the compound a candidate for further studies in medicinal chemistry, particularly in the development of therapeutic agents targeting specific biological pathways.

The synthesis of 3'-Bromo-2-(4-fluorophenyl)acetophenone typically involves the bromination of 2-(4-fluorophenyl)acetophenone. This reaction can be conducted using bromine or a brominating agent in the presence of solvents such as acetic acid or dichloromethane. The synthesis can also be optimized for industrial applications through continuous flow processes, ensuring high yields and consistent quality.

General Reaction Scheme

text
2-(4-Fluorophenyl)acetophenone + Br2 → 3'-Bromo-2-(4-fluorophenyl)acetophenone

3'-Bromo-2-(4-fluorophenyl)acetophenone finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Biological Research: The compound is useful in studying enzyme inhibition and protein-ligand interactions.
  • Industrial

Several compounds share structural similarities with 3'-Bromo-2-(4-fluorophenyl)acetophenone:

Compound NameStructure FeaturesUniqueness
2-Bromo-2-(3-fluorophenyl)acetophenoneBromine at the 2-position, fluorine at the 3-positionDifferent substitution pattern affecting reactivity
2-Bromo-4'-fluoroacetophenoneBromine at the 2-position, fluorine at the para positionVariation in halogen positioning
4-Bromo-2-(3-fluorophenyl)acetophenoneBromine at the para position, fluorine at meta positionUnique due to different spatial arrangement
Bromo-4-fluoroacetophenoneLacks additional phenyl substituentSimpler structure with fewer functional groups

The uniqueness of 3'-Bromo-2-(4-fluorophenyl)acetophenone lies in its specific substitution pattern, which influences its reactivity and potential interactions with biological targets compared to these similar compounds .

XLogP3

4

Wikipedia

1-(3-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one

Dates

Last modified: 08-15-2023

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